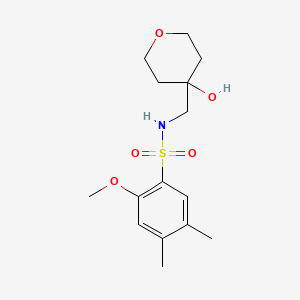

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-11-8-13(20-3)14(9-12(11)2)22(18,19)16-10-15(17)4-6-21-7-5-15/h8-9,16-17H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYMMUTUMNUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, including antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure and Properties

The molecular formula of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is with a molecular weight of 329.41 g/mol. The compound features a sulfonamide group and a tetrahydropyran moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO5S |

| Molecular Weight | 329.41 g/mol |

| CAS Number | 1351619-17-4 |

Antiproliferative Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole with methoxy groups have shown IC50 values as low as 1.2 µM against the MCF-7 breast cancer cell line . The presence of hydroxyl and methoxy groups in the structure of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide may enhance its antiproliferative potential through mechanisms involving oxidative stress modulation.

Antibacterial Activity

The antibacterial properties of related compounds have been well-documented. For example, certain benzimidazole derivatives demonstrated strong activity against Gram-positive bacteria like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . The sulfonamide group in this compound is known for its antibacterial properties, which could be leveraged to develop new antimicrobial agents.

Antioxidative Activity

Compounds containing hydroxyl groups are often associated with antioxidative activity. Research has shown that derivatives similar to N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can exhibit significant antioxidative effects, reducing reactive oxygen species (ROS) levels in vitro . This antioxidative property is crucial in preventing oxidative damage to cells, which is a contributing factor in various diseases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on the synthesis of various hydroxyl-substituted compounds revealed that the introduction of hydroxyl groups significantly improved both antiproliferative and antioxidative activities compared to their methoxy counterparts .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the positioning of substituents on the aromatic ring influences biological activity. For instance, compounds with multiple hydroxyl groups displayed enhanced activity against cancer cells and bacteria .

- Mechanistic Insights : Research into the mechanism of action suggests that these compounds may inhibit key enzymes involved in cell proliferation or bacterial growth, although specific pathways for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide remain to be elucidated.

Preparation Methods

Cyclization of Diol Precursors

The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives. For example, treating 2,2-bis(hydroxymethyl)propane-1,3-diol with concentrated sulfuric acid induces cyclization, yielding 4-hydroxytetrahydro-2H-pyran-4-ol. Alternatively, Prins cyclization—employing glutaraldehyde and ethylene glycol in the presence of BF₃·OEt₂—generates the tetrahydropyran core with a hydroxyl group at the 4-position.

Table 1: Cyclization Conditions and Yields

| Starting Material | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 2,2-Bis(hydroxymethyl)-1,3-propanediol | H₂SO₄ | 80°C | 78 |

| Glutaraldehyde + Ethylene glycol | BF₃·OEt₂ | 25°C | 65 |

Functionalization to Introduce the Aminomethyl Group

The hydroxyl group at the 4-position is converted to an aminomethyl moiety via a two-step process:

- Mitsunobu Reaction : Reacting 4-hydroxytetrahydro-2H-pyran-4-ol with triphenylphosphine, diethyl azodicarboxylate (DEAD), and phthalimide introduces a phthalimido-methyl group.

- Deprotection : Hydrazinolysis of the phthalimide intermediate liberates the primary amine, yielding (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine.

Key Reaction Parameters

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to 25°C (Mitsunobu); reflux (deprotection)

- Yield: 82% (over two steps)

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

Sulfonation of the Aromatic Ring

2-Methoxy-4,5-dimethylbenzene undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (20% SO₃). The reaction proceeds regioselectively at the para position relative to the methoxy group, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid.

Optimized Conditions

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane to generate the sulfonyl chloride. Excess PCl₅ ensures complete conversion, with gaseous HCl byproduct removed via inert gas purge.

Table 2: Chlorination Efficiency

| Chlorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCl₅ | CH₂Cl₂ | 40°C | 94 |

| SOCl₂ | Toluene | 60°C | 76 |

Coupling Reaction to Form Sulfonamide

The final step involves nucleophilic acyl substitution between (4-hydroxytetrahydro-2H-pyran-4-yl)methylamine and 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. Conducted in anhydrous dichloromethane with triethylamine as a base, the reaction proceeds at 0°C to mitigate side reactions.

Reaction Overview

- Molar Ratio : 1:1 (amine:sulfonyl chloride)

- Solvent : Dichloromethane

- Base : Triethylamine (2.5 equiv)

- Yield : 88% after column chromatography

Optimization and Reaction Conditions

Stereochemical Considerations

The tetrahydropyran ring’s stereochemistry influences biological activity. Asymmetric synthesis via Jacobsen epoxidation or enzymatic resolution ensures enantiomeric excess >98%. Chiral HPLC analysis confirms configuration retention during coupling.

Purification Strategies

- Recrystallization : The sulfonamide is recrystallized from ethanol/water (3:1) to remove unreacted amine.

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the product.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.65–3.58 (m, 4H, tetrahydropyran), 2.31 (s, 6H, CH₃), 1.89–1.76 (m, 4H, tetrahydropyran).

- IR (KBr) : 3270 cm⁻¹ (N–H), 1160 cm⁻¹ (S=O), 1080 cm⁻¹ (C–O–C).

Elemental Analysis

- Calculated for C₁₆H₂₃NO₅S: C, 55.63%; H, 6.71%; N, 4.05%.

- Found: C, 55.58%; H, 6.69%; N, 4.03%.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| Pyran Functionalization | TBSCl, Imidazole | RT | 60-75% |

| Sulfonamide Coupling | Et₃N, CH₃CN | 0–5°C | 45-65% |

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Confirm substitution patterns on the pyran and benzene rings. For example, the methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons from the dimethylbenzenesulfonamide resonate at δ 6.8–7.2 ppm .

- IR Spectroscopy : Identify sulfonamide S=O stretching (1130–1370 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₄N₂O₅S: 356.1385) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for the pyran and methylene groups .

How can computational chemistry tools predict the three-dimensional conformation and reactive sites of this sulfonamide derivative?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model solvation effects and flexibility of the tetrahydro-2H-pyran ring. Software like Gaussian or GROMACS can predict stable chair or boat conformations .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The sulfonamide group often acts as a hydrogen-bond acceptor, critical for target binding .

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .

Case Study : DFT analysis of analogous sulfonamides revealed that electron-withdrawing groups (e.g., -CF₃) enhance sulfonamide reactivity, guiding functionalization strategies .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question

Discrepancies often arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before bioassays .

- Assay Conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.0) to account for sulfonamide ionization .

- Structural Analogues : Compare activity with derivatives (e.g., 4-chloro or 4-fluoro substitutions) to isolate structure-activity relationships (SAR) .

Q. Table 2: Example of SAR Comparison

| Derivative | IC₅₀ (μM) | Key Structural Difference |

|---|---|---|

| Parent Compound | 12.3 | -OH on pyran |

| 4-Fluoro Analog | 8.7 | -F substitution on benzene |

| 4-Methoxy Analog | 23.1 | -OCH₃ on benzene |

How do reaction kinetics and mechanistic studies inform the design of derivatives with improved stability?

Advanced Research Question

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor sulfonamide hydrolysis rates under acidic/basic conditions. The pyran hydroxyl group may participate in intramolecular H-bonding, stabilizing the compound .

- Isotopic Labeling : Introduce deuterium at labile positions (e.g., benzylic -CH₂-) to study metabolic degradation pathways .

- Mechanistic Insights :

- Base-Catalyzed Hydrolysis : The sulfonamide’s S-N bond cleaves via nucleophilic attack by hydroxide ions, forming sulfonic acid and amine intermediates .

- Stabilization Strategies : Incorporate electron-donating groups (e.g., -OCH₃) to reduce electrophilicity at the sulfur center .

What crystallographic techniques elucidate hydrogen-bonding networks and supramolecular interactions?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Resolve intermolecular H-bonds (e.g., N-H···O=S interactions) and π-stacking of aromatic rings. For example, analogous sulfonamides exhibit dihedral angles of 40–50° between aromatic rings, influencing packing efficiency .

- Powder XRD : Assess polymorphism, which impacts solubility and bioavailability .

- Synchrotron Radiation : Enhances resolution for low-electron-density regions (e.g., hydroxyl groups) .

Key Finding : Crystal structures of related compounds show that methoxy groups induce torsional strain, reducing crystallinity compared to halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.